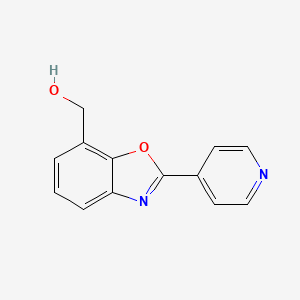
7-Benzoxazolemethanol,2-(4-pyridinyl)-
Cat. No. B8478197
M. Wt: 226.23 g/mol
InChI Key: BMYRMIHZSZSOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07345068B2
Procedure details


Lithium aluminium hydride (53 mg, 1.42 mmol) was added to a solution of methyl ester of [2-(4-pyridyl)-benzoxazol-7-yl]carboxylic acid (360 mg, 1.42 mmol) in tetrahydrofuran (15 ml) with stirring under ice cooling in 10 min. and the mixture was stirred at the same temperature for 0.5 hrs. To the reaction mixture were added dropwise at the same temperature 10% aqueous tetrahydrofuran (2 ml) and 30% aqueous solution of sodium hydroxide (0.5 ml) in turn, and the mixture was stirred at room temperature for 2 hrs. The resultant insoluble materials were filtered off, and the solvent was distilled off from the filtrate under reduced pressure. The residue was diluted with ethyl acetate and washed with water and brine in turn and then dried. The solvent was distilled off under reduced pressure, and the resultant crystals were triturated with a mixture of n-hexane/diisopropyl ether (1/1), filtered and dried to give [2-(4-pyridyl)-benzoxazol-7-yl]methanol (216 mg, 67%) as colorless crystals.

[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][C:15]3[C:21]([C:22](O)=[O:23])=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)=[CH:9][CH:8]=1.[OH-].[Na+]>O1CCCC1>[N:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][C:15]3[C:21]([CH2:22][OH:23])=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)=[CH:9][CH:8]=1 |f:0.1.2.3.4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
53 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
[Compound]
|
Name
|
methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
360 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2C(=O)O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under ice cooling in 10 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at the same temperature for 0.5 hrs
|
|
Duration
|
0.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 2 hrs
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant insoluble materials were filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off from the filtrate under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine in turn
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant crystals were triturated with a mixture of n-hexane/diisopropyl ether (1/1)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 216 mg | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
